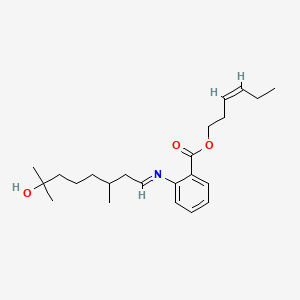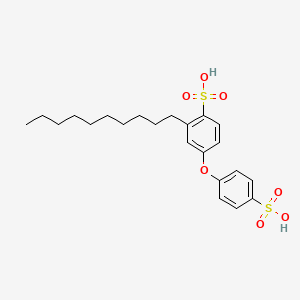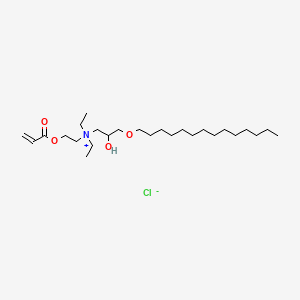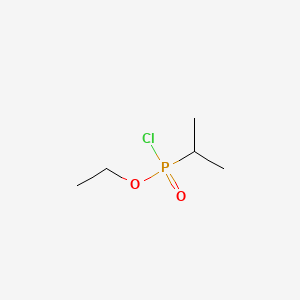
Phenoxyethanol, phosphated, diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Hydroxyethylamino)ethanol;2-phenoxyethanol;phosphoric acid” is a combination of three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, 2-phenoxyethanol, and phosphoric acid. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
2-(2-Hydroxyethylamino)ethanol
2-(2-Hydroxyethylamino)ethanol can be synthesized through the reaction of ethylene oxide with ethylenediamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
2-Phenoxyethanol
2-Phenoxyethanol is commonly produced by the reaction of phenol with ethylene oxide in the presence of a base catalyst. This reaction is carried out under moderate temperature and pressure conditions to achieve high yields .
Phosphoric Acid
Phosphoric acid is industrially produced by two main methods: the wet process and the thermal process. The wet process involves the reaction of phosphate rock with sulfuric acid, while the thermal process involves the combustion of elemental phosphorus followed by hydration .
Analyse Chemischer Reaktionen
2-(2-Hydroxyethylamino)ethanol
Oxidation: This compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions, especially with halides, to form various derivatives.
2-Phenoxyethanol
Esterification: 2-Phenoxyethanol can react with carboxylic acids to form esters.
Etherification: It can undergo etherification reactions to form ethers.
Phosphoric Acid
Neutralization: Phosphoric acid reacts with bases to form phosphate salts.
Dehydration: It can undergo dehydration reactions to form pyrophosphoric acid or metaphosphoric acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyethylamino)ethanol
Chemistry: Used as a building block in the synthesis of various organic compounds.
2-Phenoxyethanol
Medicine: Used as a preservative in pharmaceuticals and cosmetics.
Industry: Employed as a solvent and stabilizer in various industrial applications.
Phosphoric Acid
Chemistry: Used as a reagent in chemical synthesis.
Biology: Plays a crucial role in cellular metabolism and energy production.
Industry: Widely used in the production of fertilizers, detergents, and food additives.
Wirkmechanismus
2-(2-Hydroxyethylamino)ethanol
This compound acts primarily through its hydroxyl and amino groups, which can form hydrogen bonds and participate in various chemical reactions. It can interact with enzymes and other proteins, affecting their structure and function .
2-Phenoxyethanol
2-Phenoxyethanol exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes .
Phosphoric Acid
Phosphoric acid functions by donating protons (H⁺ ions) in chemical reactions, thereby acting as an acid catalyst. It also plays a vital role in phosphorylation reactions, which are essential for energy transfer and signal transduction in cells .
Vergleich Mit ähnlichen Verbindungen
2-(2-Hydroxyethylamino)ethanol
Similar Compounds: Ethanolamine, Diethanolamine
Uniqueness: The presence of both hydroxyl and amino groups makes it a versatile compound for various chemical reactions.
2-Phenoxyethanol
Similar Compounds: Phenol, Benzyl alcohol
Uniqueness: Its phenoxy group provides unique antimicrobial properties and stability.
Phosphoric Acid
Similar Compounds: Sulfuric acid, Nitric acid
Uniqueness: Its ability to form multiple types of phosphate esters and its role in biological systems make it distinct.
Eigenschaften
CAS-Nummer |
72283-42-2 |
|---|---|
Molekularformel |
C12H22NO7P |
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P.C4H11NO2/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;6-3-1-5-2-4-7/h1-5H,6-7H2,(H2,9,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
VABAWPAYYQNQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
72283-39-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxyethyl 3-[(2-hydroxyethoxy)methylphosphinoyl]propionate](/img/structure/B12693343.png)


![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)









